- Discovery and Evaluation of 3-Quinoxalin Urea Derivatives as Potent, Selective, and Orally Available ATM Inhibitors Combined with Chemotherapy for the Treatment of Cancer via Goal-Oriented Molecule Generation and Virtual Screening, Journal of Medicinal Chemistry, 2023, 66(14), 9495-9518

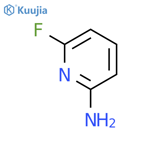

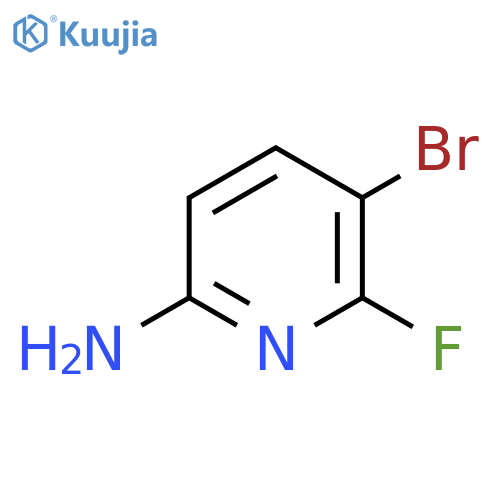

Cas no 944401-65-4 (5-Bromo-6-fluoropyridin-2-amine)

944401-65-4 structure

Nome do Produto:5-Bromo-6-fluoropyridin-2-amine

N.o CAS:944401-65-4

MF:C5H4BrFN2

MW:191.001063346863

MDL:MFCD11848480

CID:841959

PubChem ID:53418436

5-Bromo-6-fluoropyridin-2-amine Propriedades químicas e físicas

Nomes e Identificadores

-

- 5-Bromo-6-fluoropyridin-2-amine

- 5-Bromo-6-fluoro-pyridin-2-ylamine

- 2-Amino-5-Bromo-6-fluoropyridine

- 5-bromo-6-fluoro-2-pyridinamine

- 5-bromo-6-fluoro-2-pyridylamine

- 5-bromo6-fluoropyridin-2-amine

- 6-AMino-3-broMo-2-fluoropyridine

- 5-Bromo-6-fluoropyridin-2-ylamine

- PubChem19511

- SJXWFNBZBXZDCL-UHFFFAOYSA-N

- RW3584

- KM3286

- SB18617

- FCH1184587

- 5-bromanyl-6-fluoranyl-pyridin-2-amine

- BC004451

- AX8247665

- AB0049904

- V9432

- 5-Bromo-6-fluoro-2-pyridinamine (ACI)

- MFCD11848480

- AKOS016011715

- SY244810

- AMY42506

- EN300-194801

- AS-50839

- P11228

- CS-0040534

- J-517126

- DTXSID70697426

- 944401-65-4

- A844953

- SCHEMBL319387

- 5-bromo-6-fluoro-pyridin-2-amine

- DB-368570

-

- MDL: MFCD11848480

- Inchi: 1S/C5H4BrFN2/c6-3-1-2-4(8)9-5(3)7/h1-2H,(H2,8,9)

- Chave InChI: SJXWFNBZBXZDCL-UHFFFAOYSA-N

- SMILES: BrC1=C(N=C(C=C1)N)F

Propriedades Computadas

- Massa Exacta: 189.95400

- Massa monoisotópica: 189.95419g/mol

- Contagem de átomos isótopos: 0

- Contagem de dadores de ligações de hidrogénio: 1

- Contagem de aceitadores de ligações de hidrogénio: 3

- Contagem de Átomos Pesados: 9

- Contagem de Ligações Rotativas: 0

- Complexidade: 101

- Contagem de Unidades Ligadas Covalentemente: 1

- Contagem de Estereocentros Átomos Definidos: 0

- Contagem de Estereocentros Átomos Indefinidos: 0

- Contagem de Stereocenters de Obrigações Definidas: 0

- Contagem de Stereocenters Indefined Bond: 0

- XLogP3: 1.6

- Superfície polar topológica: 38.9

Propriedades Experimentais

- Densidade: 1.813

- Ponto de ebulição: 245 ºC

- Ponto de Flash: 102 ºC

- PSA: 39.64000

- LogP: 1.49550

5-Bromo-6-fluoropyridin-2-amine Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| abcr | AB458267-100 g |

5-Bromo-6-fluoropyridin-2-amine, 95%; . |

944401-65-4 | 95% | 100g |

€975.90 | 2023-04-22 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1111174-10g |

5-Bromo-6-fluoro-2-pyridinamine |

944401-65-4 | 98% | 10g |

¥238.00 | 2024-04-24 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1111174-25g |

5-Bromo-6-fluoro-2-pyridinamine |

944401-65-4 | 98% | 25g |

¥576.00 | 2024-04-24 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TW646-200mg |

5-Bromo-6-fluoropyridin-2-amine |

944401-65-4 | 98% | 200mg |

144.0CNY | 2021-08-04 | |

| Apollo Scientific | PC910727-1g |

6-Amino-3-bromo-2-fluoropyridine |

944401-65-4 | 97% | 1g |

£17.00 | 2025-03-22 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 69R1333-100mg |

5-bromo-6-fluoropyridin-2-amine |

944401-65-4 | 97% | 100mg |

¥856.91 | 2025-01-21 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ8243-10G |

5-bromo-6-fluoropyridin-2-amine |

944401-65-4 | 97% | 10g |

¥ 264.00 | 2023-04-12 | |

| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FC13863-10g |

5-bromo-6-fluoropyridin-2-amine |

944401-65-4 | 95% | 10g |

$500 | 2023-09-07 | |

| eNovation Chemicals LLC | Y1132248-250mg |

5-bromo-6-fluoropyridin-2-amine |

944401-65-4 | 95% | 250mg |

$170 | 2024-07-28 | |

| abcr | AB458267-5 g |

5-Bromo-6-fluoropyridin-2-amine, 95%; . |

944401-65-4 | 95% | 5g |

€141.50 | 2023-04-22 |

5-Bromo-6-fluoropyridin-2-amine Método de produção

Método de produção 1

Condições de reacção

1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ; overnight, rt

Referência

Método de produção 2

Condições de reacção

1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ; 2 h, 5 - 15 °C; 3 h, rt

Referência

- Condensed heterocycles as BLC-2 inhibitors in the treatment of neoplastic, autoimmune and neurodegenerative diseases, World Intellectual Property Organization, , ,

Método de produção 3

Condições de reacção

1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ; 2 h, 5 - 15 °C; 3 h, rt

Referência

- Pyrrolopyridinooxazine compounds and related compounds as Bcl-2 inhibitors and their preparation, World Intellectual Property Organization, , ,

Método de produção 4

Condições de reacção

1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ; 0 °C; 1 h, rt

Referência

- Carbon-14 radiosynthesis of the benzofuran derivative and β-amyloid plaque neuroimaging positron emission tomography radioligand AZD4694, Journal of Labelled Compounds and Radiopharmaceuticals, 2013, 56(6), 321-324

Método de produção 5

Condições de reacção

1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ; 25 °C; 30 min, 15 °C; 2 h, 25 °C

1.2 Reagents: Water

1.2 Reagents: Water

Referência

- Heterocycles as Bcl-2 inhibitors and their preparation, World Intellectual Property Organization, , ,

Método de produção 6

Condições de reacção

1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ; 2 h, 0 °C

Referência

- Preparation of substituted imidazopyridines as inhibitors of plasma kallikrein and uses thereof, World Intellectual Property Organization, , ,

Método de produção 7

Condições de reacção

1.1 Reagents: N-Bromosuccinimide Solvents: Dichloromethane ; 0 °C; 1 h, rt

Referência

- Heteroaromatic compounds as TYK2 inhibitors and their preparation, World Intellectual Property Organization, , ,

Método de produção 8

Condições de reacção

1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ; 30 min, 0 °C; 30 min

Referência

- Preparation of fused pyridinones and related compounds as Pim kinase inhibitors and their use in the treatment of cancer, World Intellectual Property Organization, , ,

Método de produção 9

Condições de reacção

1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ; 6 h, 25 °C

Referência

- Pyrazolopyrrolopyridine compounds and related compounds as Bcl-2 inhibitors and their preparation, World Intellectual Property Organization, , ,

Método de produção 10

Condições de reacção

1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ; rt; overnight, rt

Referência

- Preparation of 6-pyridine-3-quinoxaline urea derivatives and its application, China, , ,

Método de produção 11

Condições de reacção

1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ; 30 min, 0 °C; 30 min, rt

Referência

- Preparation of halo-substituted aminopyridine compounds as inhibitors of the hematopoietic progenitor kinase 1 (HPK1), World Intellectual Property Organization, , ,

Método de produção 12

Condições de reacção

1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ; overnight, rt

1.2 Solvents: Water ; rt

1.2 Solvents: Water ; rt

Referência

- Preparation of condensed heterocyclic derivatives as Bcl-2 inhibitors for the treatment of neoplastic diseases, World Intellectual Property Organization, , ,

Método de produção 13

Condições de reacção

1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ; 30 min, rt → 20 °C; 60 min, rt

Referência

- Imidazo[4,5-c]quinolin-2-one derivatives as ATM kinase inhibitors and their preparation and use for the treatment of cancer, World Intellectual Property Organization, , ,

Método de produção 14

Condições de reacção

1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ; cooled; 3 d, rt

Referência

- Preparation of novel tetrahydropyridopyrimidine compounds, and antiandrogens and antitumor agents containing them, World Intellectual Property Organization, , ,

Método de produção 15

Condições de reacção

1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ; 30 min, 10 - 20 °C; 60 min, rt

1.2 Reagents: Water

1.2 Reagents: Water

Referência

- Preparation of 8-[6-[3-(amino)propoxy]-3-pyridyl]-1-isopropyl-imidazo[4,5-c]quinolin-2-one derivatives as selective modulators of ataxia telangiectasia mutated (ATM) kinase for the treatment of cancer, World Intellectual Property Organization, , ,

Método de produção 16

Condições de reacção

1.1 Reagents: N-Bromosuccinimide Solvents: Dimethylformamide ; 0 °C; 18 h, 20 °C

1.2 Reagents: Water ; 20 min, 20 °C

1.2 Reagents: Water ; 20 min, 20 °C

Referência

- Preparation method of 2-fluoro-3,6-dihydroxypyridine, China, , ,

Método de produção 17

Condições de reacção

1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ; 30 min, 0 °C; 2.5 h, 0 °C

Referência

- Preparation of pyridine compounds for the treatment of pain, World Intellectual Property Organization, , ,

Método de produção 18

Condições de reacção

1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ; 2 h, 5 - 15 °C; 3 h, rt

Referência

- Preparation of hot melt extruded solid dispersions containing a Bcl-2 inhibitor, World Intellectual Property Organization, , ,

Método de produção 19

Condições de reacção

1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ; rt; 3 h, rt

1.2 Solvents: Water ; rt

1.2 Solvents: Water ; rt

Referência

- Preparation of 1H-pyrrolo[2,3-b]pyridine derivatives and related compounds as BCL-2 inhibitors for treating neoplastic, autoimmune or neurodegenerative diseases, World Intellectual Property Organization, , ,

Método de produção 20

Condições de reacção

1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ; 2 h, 25 °C

Referência

- Preparation of heteroaryl compounds and uses in Tau imaging, World Intellectual Property Organization, , ,

5-Bromo-6-fluoropyridin-2-amine Raw materials

5-Bromo-6-fluoropyridin-2-amine Preparation Products

5-Bromo-6-fluoropyridin-2-amine Literatura Relacionada

-

Roland C. Turnell-Ritson,Joshua S. Sapsford,Robert T. Cooper,Stella S. Lee,Tamás Földes,Patricia A. Hunt,Imre Pápai,Andrew E. Ashley Chem. Sci., 2018,9, 8716-8722

-

Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861

-

Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259

-

Xueyan Wu,Jixi Guo,Yangjian Quan,Wei Jia,Dianzeng Jia,Yi Chen,Zuowei Xie J. Mater. Chem. C, 2018,6, 4140-4149

944401-65-4 (5-Bromo-6-fluoropyridin-2-amine) Produtos relacionados

- 6742-68-3(Dysprosium i-propoxide)

- 753486-90-7(ethyl 3-hydroxy-1,2-oxazole-4-carboxylate)

- 2034509-97-0(1-[(4-fluorophenyl)methyl]-3-[3-(3-methyl-1,2-oxazol-5-yl)propyl]urea)

- 1909305-36-7(3-(2,2-difluoroethyl)azetidine;2,2,2-trifluoroacetic acid)

- 2648929-06-8((2R)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-2-methylbutanamido}propanoic acid)

- 1421441-37-3(6-{[1-(2H-1,3-benzodioxole-5-carbonyl)piperidin-4-yl]oxy}pyridine-3-carbonitrile)

- 1436052-50-4(4-[(4,5,6,7,8,9-Hexahydrocycloocta[b]thien-2-yl)carbonyl]-3-morpholinecarbonitrile)

- 1260942-72-0(N-(4-ethylphenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide)

- 2248370-48-9(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-chloro-3-[(3-methylpiperidin-1-yl)sulfonyl]benzoate)

- 2763905-87-7((9H-fluoren-9-yl)methyl 4-[(2-hydroxyethoxy)methyl]piperidine-1-carboxylate)

Fornecedores recomendados

Amadis Chemical Company Limited

(CAS:944401-65-4)5-Bromo-6-fluoropyridin-2-amine

Pureza:99%

Quantidade:100g

Preço ($):265.0